molecular formula C35H47NO9 B12623212 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate

Cat. No.: B12623212
M. Wt: 625.7 g/mol
InChI Key: OZDIMYJARFKRMU-IMMIPHHMSA-N
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Description

The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate is a complex organic molecule with significant potential in various scientific fields. This compound features a steroidal backbone with multiple functional groups, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the steroidal core. The key steps include:

    Formation of the steroidal backbone: This is typically achieved through a series of cyclization reactions.

    Functionalization: Introduction of hydroxyl, keto, and other functional groups through selective reactions.

    Coupling reactions: The final step involves coupling the steroidal core with the 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate moiety using esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the keto groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it a valuable intermediate in organic synthesis.

Biology

Medicine

Medically, the compound could be investigated for its potential therapeutic effects, particularly in areas related to its steroidal structure, such as anti-inflammatory or hormonal therapies.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, steroidal compounds exert their effects by binding to specific receptors, altering gene expression, and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and the potential for diverse chemical modifications. This makes it a versatile candidate for various applications, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C35H47NO9

Molecular Weight

625.7 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C35H47NO9/c1-33-14-11-23(37)18-22(33)6-7-24-25-12-15-35(42,34(25,2)19-26(38)32(24)33)29(39)20-45-31(41)10-9-30(40)36-16-13-21-5-8-27(43-3)28(17-21)44-4/h5,8,17-18,24-26,32,38,42H,6-7,9-16,19-20H2,1-4H3,(H,36,40)/t24-,25-,26-,32+,33-,34-,35-/m0/s1

InChI Key

OZDIMYJARFKRMU-IMMIPHHMSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC(=C(C=C5)OC)OC)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC(=C(C=C5)OC)OC)O)C)O

Origin of Product

United States

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